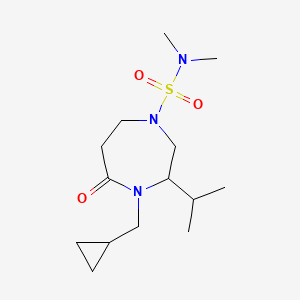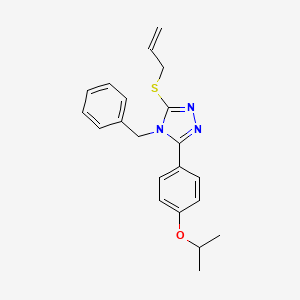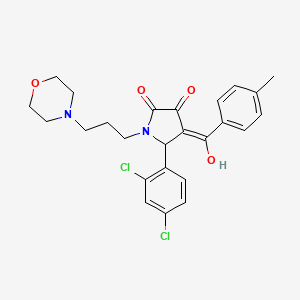![molecular formula C20H12F3N3O2 B5334281 (2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile](/img/structure/B5334281.png)
(2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a trifluoromethylphenyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a trifluoromethylbenzene derivative.
Formation of the Nitro Group: The nitro group can be introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of the intermediate compounds with acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Products may include nitro derivatives and oxidized pyrrole compounds.
Reduction: Products include amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological assays.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and trifluoromethylphenyl groups can interact with hydrophobic pockets, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}prop-2-enenitrile: shares similarities with compounds such as:
Uniqueness
- Structural Features : The combination of a nitrophenyl group, a trifluoromethylphenyl group, and a pyrrole ring is unique and contributes to its distinct chemical and biological properties.
- Reactivity : The compound’s reactivity in various chemical reactions sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2/c21-20(22,23)16-3-1-4-19(12-16)25-10-2-5-18(25)11-15(13-24)14-6-8-17(9-7-14)26(27)28/h1-12H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJVPRKCEASDDB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
![N-(5-chloropyridin-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5334218.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5334223.png)
![1-[3-(4-Fluorophenyl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B5334232.png)
![3-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334236.png)
![[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone](/img/structure/B5334244.png)
![[(E)-1-(4-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate](/img/structure/B5334250.png)

![ethyl 4-[(E)-[2-(2,3-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)

![ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE](/img/structure/B5334299.png)
![N-(2,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5334310.png)

